molecular formula C18H2BF15O B8416170 Tris(pentafluorophenyl)borane hydrate

Tris(pentafluorophenyl)borane hydrate

Cat. No. B8416170
M. Wt: 530.0 g/mol
InChI Key: GVNLHDQZDCFJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05416177

Procedure details

A mixture of 0.566 gram (1 mmol) (C6F5)3B.3H2O as prepared in Example 1 and 1.024 grams (2 mmol) (C6F5)3B in 10 mL dichloromethane was stirred for 15 minutes and then evaporated to dryness under vacuum. A quantitative yield of the product remained and was stored under dry nitrogen.
Quantity
0.566 g
Type
reactant
Reaction Step One
Quantity
1.024 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([C:24]1[C:33]([F:34])=[C:31]([F:32])[C:29]([F:30])=[C:27]([F:28])[C:25]=1[F:26])([C:13]1[C:22]([F:23])=[C:20]([F:21])[C:18]([F:19])=[C:16]([F:17])[C:14]=1[F:15])[C:2]1[C:11]([F:12])=[C:9]([F:10])[C:7]([F:8])=[C:5]([F:6])[C:3]=1[F:4].[OH2:35].O.O.B(C1C(F)=C(F)C(F)=C(F)C=1F)(C1C(F)=C(F)C(F)=C(F)C=1F)C1C(F)=C(F)C(F)=C(F)C=1F>ClCCl>[B:1]([C:13]1[C:22]([F:23])=[C:20]([F:21])[C:18]([F:19])=[C:16]([F:17])[C:14]=1[F:15])([C:24]1[C:33]([F:34])=[C:31]([F:32])[C:29]([F:30])=[C:27]([F:28])[C:25]=1[F:26])[C:2]1[C:3]([F:4])=[C:5]([F:6])[C:7]([F:8])=[C:9]([F:10])[C:11]=1[F:12].[OH2:35] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.566 g
Type
reactant
Smiles
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F.O.O.O
Step Two
Name
Quantity
1.024 g
Type
reactant
Smiles
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F.O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05416177

Procedure details

A mixture of 0.566 gram (1 mmol) (C6F5)3B.3H2O as prepared in Example 1 and 1.024 grams (2 mmol) (C6F5)3B in 10 mL dichloromethane was stirred for 15 minutes and then evaporated to dryness under vacuum. A quantitative yield of the product remained and was stored under dry nitrogen.
Quantity
0.566 g
Type
reactant
Reaction Step One
Quantity
1.024 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([C:24]1[C:33]([F:34])=[C:31]([F:32])[C:29]([F:30])=[C:27]([F:28])[C:25]=1[F:26])([C:13]1[C:22]([F:23])=[C:20]([F:21])[C:18]([F:19])=[C:16]([F:17])[C:14]=1[F:15])[C:2]1[C:11]([F:12])=[C:9]([F:10])[C:7]([F:8])=[C:5]([F:6])[C:3]=1[F:4].[OH2:35].O.O.B(C1C(F)=C(F)C(F)=C(F)C=1F)(C1C(F)=C(F)C(F)=C(F)C=1F)C1C(F)=C(F)C(F)=C(F)C=1F>ClCCl>[B:1]([C:13]1[C:22]([F:23])=[C:20]([F:21])[C:18]([F:19])=[C:16]([F:17])[C:14]=1[F:15])([C:24]1[C:33]([F:34])=[C:31]([F:32])[C:29]([F:30])=[C:27]([F:28])[C:25]=1[F:26])[C:2]1[C:3]([F:4])=[C:5]([F:6])[C:7]([F:8])=[C:9]([F:10])[C:11]=1[F:12].[OH2:35] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.566 g
Type
reactant
Smiles
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F.O.O.O
Step Two
Name
Quantity
1.024 g
Type
reactant
Smiles
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F.O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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